
5-Chloro-2-fluoro-3-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H3ClFNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-3-nitrobenzaldehyde typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with an alkali metal fluoride in a substantially anhydrous inert aprotic solvent. The reaction is carried out at elevated temperatures ranging from 50°C to 250°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkali metal fluorides in anhydrous solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Nucleophilic Substitution: Substituted benzaldehydes.
Reduction: 5-Chloro-2-fluoro-3-nitroaniline.
Oxidation: 5-Chloro-2-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
5-Chloro-2-fluoro-3-nitrobenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects.
Comparison with Similar Compounds
- 5-Fluoro-2-nitrobenzaldehyde
- 2-Chloro-5-nitrobenzaldehyde
- 5-Methoxy-2-nitrobenzaldehyde
Comparison: 5-Chloro-2-fluoro-3-nitrobenzaldehyde is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C7H3ClFNO3 |
|---|---|
Molecular Weight |
203.55 g/mol |
IUPAC Name |
5-chloro-2-fluoro-3-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3ClFNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-3H |
InChI Key |
MPAGPDXJVCNNSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


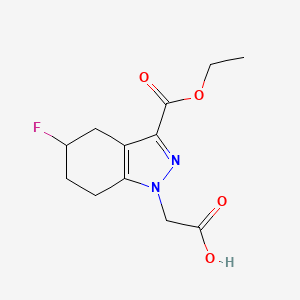
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)
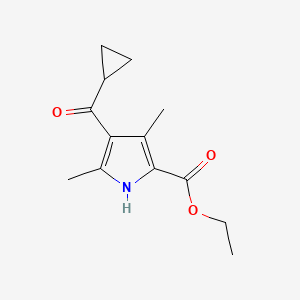
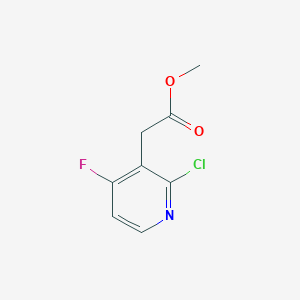
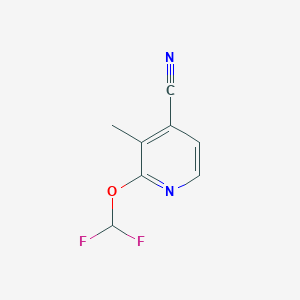
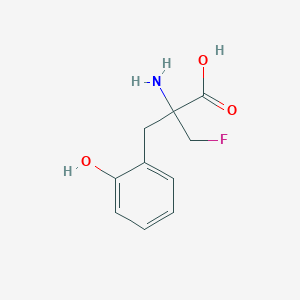


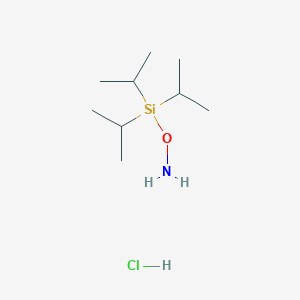
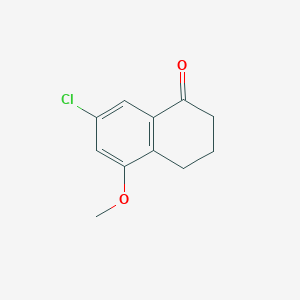
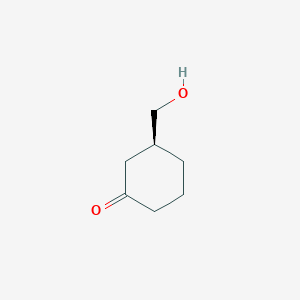
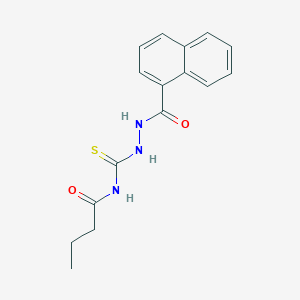
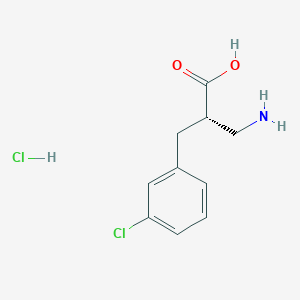
![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)
